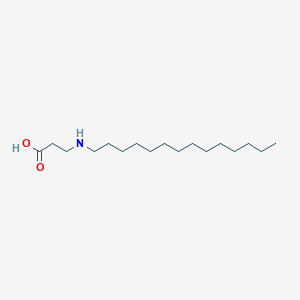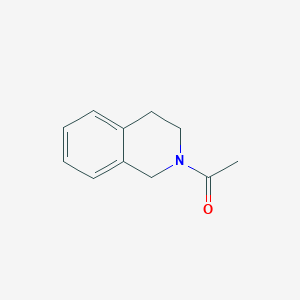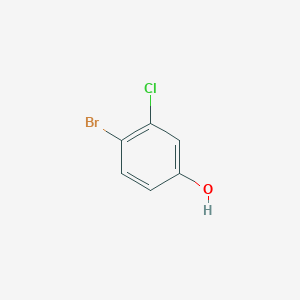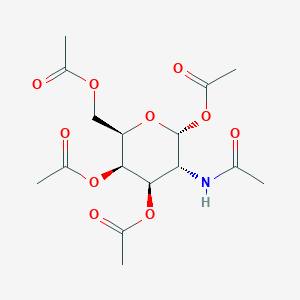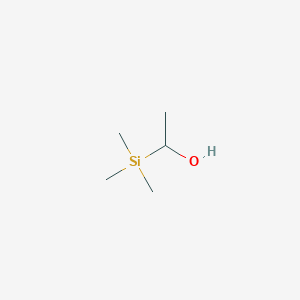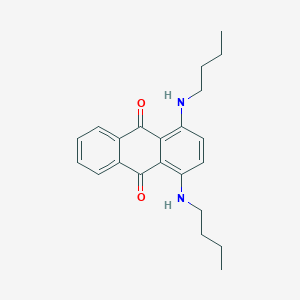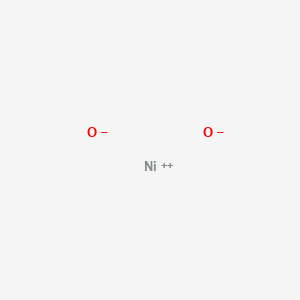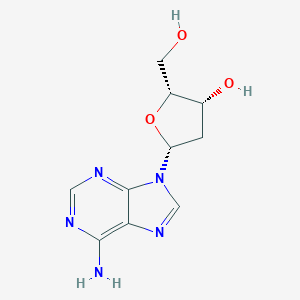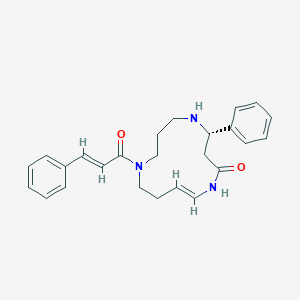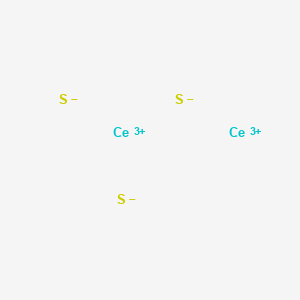
Cerium sulfide
Vue d'ensemble
Description
Cerium sulfide is an inorganic compound with the formula Ce2S3 . It is the sulfide salt of cerium (III) and exists as three polymorphs with different crystal structures . Cerium sulfide is a non-toxic compound that is a rich red color . It is used as a pigment .
Synthesis Analysis
Cerium sulfide colorant powders have been successfully prepared using the hydrothermal method and chemical doping engineering . The effect of La 3+ doping concentration on the crystal structure and spectral properties of γ-Ce2S3 was investigated .
Molecular Structure Analysis
Cerium (III) sulfide exists as three polymorphs with different crystal structures . The α polymorph of cerium(III) sulfide has the same structure as α-Gd2S3. It contains both 7-coordinate and 8-coordinate cerium ions, Ce3+, with monocapped and bicapped trigonal prismatic coordination geometry, respectively .
Chemical Reactions Analysis
Cerium reacts slowly with cold water and quickly with hot water forming cerium hydroxide, Ce (OH)3, and hydrogen gas, H2 .
Physical And Chemical Properties Analysis
Cerium sulfide forms yellow crystalline solid of cubic syngony crystals, space group Fm3m, cell parameter a = 0.5780 nm, Z = 4, of NaCl -type structure . The compound melts congruently at a temperature of 2450 °C . Cerium sulfide is a red to dark brown crystalline powder with a density of 5.02 g/cm3 .
Applications De Recherche Scientifique
Environmental Remediation
The same cerium-nickel sulfide/rGO nanocomposite mentioned above also showed promise in environmental remediation. It achieved about 84.2% degradation efficiency when treating another model pollutant dye, bromophenol blue (BP), under the same experimental conditions . This research could pave the way for the development of capable and adaptable Ce2S3-NiS2/rGO photocatalysts for environmental remediation .
Dye Degradation
Cerium oxide/cadmium sulfide nanocomposites have been synthesized using inverse microemulsion methodology for the photocatalytic degradation of methylene blue . The response surface methodology (RSM)-based optimization was found to be a more effective approach for optimization of the photocatalytic reaction of methylene blue in the presence of CeO2/CdS nanocomposites as a photocatalyst .
Refinery Catalytic Cracking Process
Cerium is used to remove sulfur dioxide in refinery catalytic cracking process (FCC) in sulfur-containing crude oil fractions .
Polymer Initiator
Cerium is generating radical using as polymer initiator .
Production of Styrene
An alkali-promoted iron oxide-based catalyst and the addition of cerium are used to produce styrene from ethylbenzene .
High-Temperature Synthesis
Cerium sulfides have been synthesized at high temperatures, and their most promising application is in the area of refractory .
Mécanisme D'action
Target of Action
Cerium sulfide, also known as cerium sesquisulfide, is an inorganic compound with the formula Ce2S3 . It is primarily used as a red pigment due to its distinctive color and chemical stability . It has also been used in the development of potential electrochemical detection systems .
Mode of Action
Cerium sulfide’s mode of action is largely based on its physicochemical properties. It exists as three polymorphs with different crystal structures . The electrical behavior of cerium sulfide is semimetallic, and it can be fitted to the equations of conventional transport theory . The presence of vacancies introduces large effective charges which are poorly screened, leading to wide fluctuations in potential in the crystal .
Biochemical Pathways
Cerium oxide nanoparticles, which share similar properties with cerium sulfide, have been shown to interact with organisms and consequently affect their environmental transformations, reactivity, and toxicity assessment .
Pharmacokinetics
Research on cerium oxide nanoparticles, which have similar properties, suggests that information about their biodistribution in the body is necessary to assess their potential toxicity .
Result of Action
The result of cerium sulfide’s action is primarily observed in its use as a pigment. In addition, the band gap value of cerium sulfide powders can be altered through doping, resulting in a color shift from red to orange-yellow .
Action Environment
The action of cerium sulfide can be influenced by environmental factorsThe pigments tend to degrade in the presence of water or humidity to form hydrogen sulfide, which significantly limits the application possibilities .
Safety and Hazards
Orientations Futures
Cerium sulfide colorant powders with high spectral modulation and chromaticity values have broad applications in optoelectronics . Due to their non-toxicity, good light resistance, and weather resistance, inorganic rare earth sulfide colorant materials hold promise for coatings, outdoor displays, and other applications .
Propriétés
IUPAC Name |
cerium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXSKTNPRXHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2S3 | |
| Record name | cerium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894257 | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder with an odor of rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Cerium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cerium sulfide | |
CAS RN |
12014-93-6 | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of γ-Ce2S3?
A1: γ-Ce2S3 adopts a body-centered cubic structure similar to Th3P4. This structure features cationic vacancies, which influence its electronic and optical properties. []
Q2: How does sodium doping affect the color of γ-Ce2S3?
A2: Sodium doping removes the vacancy bands present in γ-Ce2S3, leading to a more homogenous distribution of electronic states. This shifts the onset of f→d electronic transitions to higher energies, changing the color of the material from maroon to red-orange. []
Q3: What are the limitations of cerium sulfide pigments in specific applications?
A3: While cerium sulfide pigments offer high color strength and thermal stability, their susceptibility to degradation in the presence of water or humidity poses a challenge. Exposure to these conditions can lead to hydrogen sulfide formation, limiting their use in certain environments. []
Q4: How does the presence of cerium sulfide inclusions affect the localized corrosion of low-nickel stainless steel?
A4: Research suggests that cerium sulfide (CeS) inclusions in low-nickel stainless steel can accelerate localized corrosion. This is attributed to the difference in electron work function between CeS and the steel matrix, leading to galvanic corrosion. Notably, the volume expansion rate of pits induced by CeS is higher than those caused by other inclusions like MnS. []
Q5: What are some potential applications of cerium sulfide in solid oxide fuel cells (SOFCs)?
A5: Cerium sulfide shows promise in enhancing the sulfur tolerance of SOFC anodes. Infiltrating a Ni-GDC (nickel-gadolinia-doped ceria) anode with BaCe0.9Yb0.1O3-δ (BCYb) nanoparticles improves its performance and stability in H2S-containing fuels. The BCYb inhibits sulfur adsorption and facilitates its removal, preventing the formation of detrimental cerium sulfide and improving the anode's lifespan. []
Q6: How can cerium sulfide be used to control the microstructure of carbon steel?
A6: Adding controlled amounts of cerium sulfide to carbon steel melts can lead to the formation of fine-grained microstructures. The cerium sulfide acts as nucleation sites for grain refinement during solidification, ultimately improving the strength and toughness of the steel. []
Q7: Can cerium sulfide be used in optical cable jacket materials?
A7: Yes, research suggests incorporating cerium sulfide into outdoor anti-aging communication optical cable jacket materials. These materials, composed of various polymers and additives, benefit from cerium sulfide's properties, contributing to enhanced anti-aging characteristics, stability, and overall lifespan in harsh outdoor environments. []
Q8: Are there any applications of cerium sulfide in the field of energy storage?
A8: Cerium sulfide nanocrystals doped with Cr3+ ions have been explored for their potential use in solid-state batteries. []
Q9: Have computational methods been used to study cerium sulfide?
A9: Yes, density functional theory (DFT) calculations have provided valuable insights into the electronic structure and optical properties of cerium sulfide. These calculations have helped explain the origin of its color and the effect of doping on its electronic band structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



